4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride

Medicinal Chemistry Building Block Sourcing Salt Selection

4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride (CAS 1909312-20-4) is a heterocyclic building block belonging to the pyridinyl-piperidine carboxylic acid class, supplied as the hydrochloride salt with molecular formula C₁₂H₁₇ClN₂O₂ and a molecular weight of 256.73 g/mol. It contains a piperidine ring bearing a 4-methyl substituent and a 4-carboxylic acid group, N-substituted with a pyridin-4-yl moiety.

Molecular Formula C12H17ClN2O2
Molecular Weight 256.73
CAS No. 1909312-20-4
Cat. No. B1653706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
CAS1909312-20-4
Molecular FormulaC12H17ClN2O2
Molecular Weight256.73
Structural Identifiers
SMILESCC1(CCN(CC1)C2=CC=NC=C2)C(=O)O.Cl
InChIInChI=1S/C12H16N2O2.ClH/c1-12(11(15)16)4-8-14(9-5-12)10-2-6-13-7-3-10;/h2-3,6-7H,4-5,8-9H2,1H3,(H,15,16);1H
InChIKeyKCJMGPAKKATWHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride (CAS 1909312-20-4): Key Physicochemical and Structural Baseline for Procurement Evaluation


4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride (CAS 1909312-20-4) is a heterocyclic building block belonging to the pyridinyl-piperidine carboxylic acid class, supplied as the hydrochloride salt with molecular formula C₁₂H₁₇ClN₂O₂ and a molecular weight of 256.73 g/mol [1]. It contains a piperidine ring bearing a 4-methyl substituent and a 4-carboxylic acid group, N-substituted with a pyridin-4-yl moiety. The compound is commercially available at 95% purity and is classified under GHS as Acute Toxicity 4, Skin Irritation 2, Eye Irritation 2A, and STOT SE 3 [1]. This scaffold is used as a versatile intermediate in medicinal chemistry for the synthesis of pharmaceutical candidates targeting neurological disorders and other therapeutic areas .

Why 4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride Cannot Be Simply Replaced by In-Class Analogs


Within the pyridinyl-piperidine carboxylic acid family, seemingly minor structural variations—such as the presence or absence of the 4-methyl group, the position of the carboxylic acid, or the salt form—produce distinct molecular weights, hydrogen-bonding capacities, lipophilicities, and solid-state properties that directly impact reactivity, solubility, and downstream synthetic utility. The 4-methyl substituent introduces a quaternary carbon center that eliminates a chiral proton, altering conformational flexibility and metabolic vulnerability compared to the des-methyl analog [1]. Furthermore, the hydrochloride salt form confers significantly different solubility and handling characteristics versus the free base . These differences mean that generic substitution without quantitative justification risks altered reaction kinetics, purification profiles, and ultimately, failure in multi-step synthetic routes where precise stoichiometry and physicochemical behavior are critical.

Quantitative Differentiation Evidence for 4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride vs. Closest Analogs


Molecular Weight Differentiation: +14 Da vs. Des-Methyl Analog and +36.5 Da vs. Free Base Form

The target hydrochloride salt (MW 256.73 g/mol) exhibits a molecular weight 14.03 Da higher than the des-methyl analog 1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride (CAS 210962-09-7, MW 242.70 g/mol) due to the 4-methyl substituent, and 36.49 Da higher than its own free base form (CAS 905576-59-2, MW 220.24 g/mol) due to the HCl component [1][2]. This MW difference directly affects molar equivalents in synthesis, requiring a 5.8% mass adjustment per mole relative to the des-methyl analog when used as a stoichiometric reactant.

Medicinal Chemistry Building Block Sourcing Salt Selection

Calculated LogP Differentiation: ~1.77 (Free Base) Indicating Increased Lipophilicity vs. Des-Methyl Free Base (XLogP3 ~1.0)

The calculated LogP for the free base form of the target compound (CAS 905576-59-2) is 1.7727 , while the des-methyl free base analog 1-(pyridin-4-yl)piperidine-4-carboxylic acid (CAS 93913-86-1) has an XLogP3-AA of 1.0 [1]. This +0.77 unit difference indicates that the 4-methyl substituent substantially increases lipophilicity, which is expected to enhance membrane permeability and potentially alter pharmacokinetic profiles in derived drug candidates.

Drug Design Lipophilicity ADME Prediction

Hydrogen Bond Donor Count Elevation: 2 (Salt) vs. 1 (Des-Methyl Free Base), Modulating Intermolecular Interactions

The target hydrochloride salt possesses 2 computed hydrogen bond donors (the protonated piperidine nitrogen and the carboxylic acid OH), while the des-methyl free base analog (CAS 93913-86-1) has only 1 H-bond donor (carboxylic acid only) [1][2]. Both compounds have 4 H-bond acceptors. This difference arises from the salt form and directly influences solubility, crystal packing, and potential target engagement in biological systems.

Crystal Engineering Solubility Modulation Receptor Binding

GHS Hazard Profile: Defined Acute Toxicity and Irritation Classification vs. Non-Classified Des-Methyl Analog

The target compound carries a full GHS classification including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), reported by 1 notifying company to the ECHA C&L Inventory [1]. In contrast, the des-methyl analog 1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride (CAS 210962-09-7) is listed as 'Not hazardous material' by supplier AKSci, with no GHS pictogram signal word . This difference in hazard profile necessitates distinct handling, PPE, storage, and waste disposal protocols during procurement and laboratory use.

Lab Safety Risk Assessment Procurement Compliance

Topological Polar Surface Area (tPSA): 53.4 Ų Consistent Across Class, Enabling Predictable CNS Permeability Screening

The target compound shares an identical computed tPSA of 53.4 Ų with the des-methyl analog hydrochloride (CAS 210962-09-7) and the 3-positional isomer (CAS 2913243-44-2) [1][2]. This value falls below the widely recognized threshold of < 90 Ų for favorable blood-brain barrier penetration. However, the target compound's elevated LogP (1.77 vs. 1.0) places it closer to the CNS multiparameter optimization (MPO) sweet spot for lipophilicity (LogP 1–3), suggesting that the 4-methyl substitution optimizes the CNS drug-likeness profile relative to the des-methyl analog without altering tPSA.

CNS Drug Design Blood-Brain Barrier Property-Based Design

Physical State and Storage Differentiation: Powder Solid at Ambient Temperature vs. Lower-Melting Des-Methyl Analog (223–226 °C Lit.)

The target compound is supplied as a powder solid with recommended storage at room temperature . While its exact melting point is not publicly catalogued, the des-methyl analog 1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride has a well-defined literature melting point of 223–226 °C . The introduction of the 4-methyl quaternary center in the target compound is expected to disrupt crystal packing, likely resulting in a different (potentially lower) melting point and altered solid-state stability. Additionally, the target compound's recommended long-term storage condition is 'cool, dry place' , while the des-methyl analog is also stored under similar conditions but benefits from an established melting point specification for identity verification.

Formulation Development Solid-State Chemistry Logistics

Recommended Application Scenarios for 4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Optimized Lipophilicity Profiles

The target compound's calculated LogP of ~1.77 (free base) combined with a favorable tPSA of 53.4 Ų positions it advantageously for CNS drug discovery programs where balancing passive permeability and blood-brain barrier penetration is critical. The 4-methyl substituent increases lipophilicity by ~0.77 LogP units over the des-methyl analog while maintaining identical tPSA, enabling exploration of chemical space closer to the CNS MPO sweet spot without altering polar surface area [1]. Procurement of this specific scaffold supports structure-activity relationship (SAR) campaigns targeting neurological disorders where the quaternary 4-methyl center also reduces metabolic liability at that position .

Multi-Step Synthesis Requiring Precise Stoichiometric Control with Quatenary Carbon Stability

The target compound's molecular weight of 256.73 g/mol, which is 14.03 Da higher than the des-methyl analog, must be accurately factored into reaction stoichiometry during multi-step syntheses. The quaternary carbon at the 4-position eliminates a chiral center present in non-methylated analogs, simplifying stereochemical outcomes and reducing the risk of racemization during subsequent transformations [1]. This is particularly relevant for synthetic routes where the piperidine nitrogen is further functionalized via amide coupling, reductive amination, or N-arylation, and where the carboxylic acid serves as a handle for esterification, amidation, or reduction .

Laboratory Procurement Requiring Differentiated Hazard Assessment and Compliance Planning

The target compound's full GHS hazard classification (H302, H315, H319, H335) necessitates specific personal protective equipment (PPE), engineering controls, and waste disposal procedures that differ from the non-classified des-methyl analog [1]. Procurement officers and laboratory managers evaluating this compound must budget for appropriate safety training, fume hood usage, and hazardous waste disposal, which represent additional operational costs relative to non-hazardous alternatives. This differentiated hazard profile should be factored into total cost of ownership calculations when comparing structurally similar building blocks .

Salt Form Screening in Pre-Formulation Development for Ionizable Drug Candidates

The hydrochloride salt form of the target compound provides 2 hydrogen bond donors (vs. 1 for the free base), enhancing aqueous solubility and potentially improving dissolution rates in biological media [1]. During pre-formulation salt screening, the target hydrochloride can be directly compared with its free base (CAS 905576-59-2) and with other salt forms (e.g., mesylate, tosylate) to assess the impact of the counterion on crystallinity, hygroscopicity, and stability. The defined powder physical form of the hydrochloride facilitates accurate weighing and formulation, supporting reproducible preclinical pharmacokinetic studies .

Quote Request

Request a Quote for 4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.